Yttrium oxide

Vue d'ensemble

Description

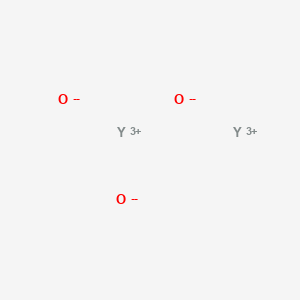

Yttrium oxide, also known as yttria, is a chemical compound composed of yttrium and oxygen with the chemical formula Y₂O₃. It is a white, crystalline solid that is stable under normal conditions. This compound is known for its excellent thermal stability and resistance to water and alkalis, making it a key material in various high-temperature applications .

Méthodes De Préparation

Yttrium oxide can be synthesized through various methods, including:

Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Precipitation Method: In this method, yttrium salts are precipitated from a solution, typically using a base, and then calcined to form this compound.

Citrate Precipitation Method: This involves the use of citric acid to precipitate yttrium ions from a solution, followed by calcination.

Industrial Production: Industrially, this compound is often produced by the thermal decomposition of yttrium nitrate or yttrium carbonate.

Analyse Des Réactions Chimiques

Yttrium oxide undergoes several types of chemical reactions:

Oxidation: Yttrium metal tarnishes slowly in air and burns readily to form this compound (4Y + 3O₂ → 2Y₂O₃).

Reduction: At high temperatures, this compound can be reduced by strong reducing agents to yield yttrium metal.

Reaction with Acids: this compound does not readily react with most acids except for sulfuric acid.

Formation of Yttrium Chloride: For organometallic chemistry, this compound is converted to yttrium chloride (YCl₃) in a reaction with concentrated hydrochloric acid and ammonium chloride.

Applications De Recherche Scientifique

Yttrium oxide has a wide range of scientific research applications:

Advanced Ceramics: Due to its high thermal stability, this compound is used in the manufacture of advanced ceramics for high-temperature applications.

Energy Storage Devices:

Biomedical Applications: This compound nanoparticles are used in drug delivery, biosensors, bioimaging, fluorescence imaging, and anticancer therapies.

Fluorescent Lamps: The red light emission property of this compound is utilized in making fluorescent lamps.

UV Protection: It is used as an additive in coatings, paints, and plastics to guard against UV degradation.

Mécanisme D'action

The mechanism of action of yttrium oxide, particularly in its nanoparticle form, involves several pathways:

Antibacterial Activity: this compound nanoparticles penetrate the cell wall of microorganisms, causing cell breathing distress and ultimately cell death.

Oxidative Stress: The generation of reactive oxygen species (ROS) is an important mechanism for its antibacterial activity.

Comparaison Avec Des Composés Similaires

Yttrium oxide is often compared with other rare earth oxides due to its unique properties:

Lanthanum Oxide (La₂O₃): Similar to this compound, lanthanum oxide is used in ceramics and optics. this compound has better thermal stability.

Cerium Oxide (CeO₂): Cerium oxide is known for its catalytic properties, whereas this compound is more commonly used in high-temperature applications.

Gadolinium Oxide (Gd₂O₃): Both gadolinium oxide and this compound are used in biomedical applications, but this compound is preferred for its stability and lower toxicity.

This compound stands out due to its excellent thermal stability, resistance to water and alkalis, and versatile applications in various fields.

Propriétés

IUPAC Name |

oxygen(2-);yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Y/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDFQVOCFDJEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Y2O3, O3Y2 | |

| Record name | yttria | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttria | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Yttrium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051573 | |

| Record name | Yttrium oxide (Y2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.810 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax] | |

| Record name | Yttrium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-36-9, 11130-29-3 | |

| Record name | Yttria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide (Y2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Yttrium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTRIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8071685XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)](/img/structure/B3417606.png)